4-[(Dibutylamino)methyl]aniline 4-[(Dibutylamino)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 708992-20-5
VCID: VC4504625
InChI: InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3
SMILES: CCCCN(CCCC)CC1=CC=C(C=C1)N
Molecular Formula: C15H26N2
Molecular Weight: 234.387

4-[(Dibutylamino)methyl]aniline

CAS No.: 708992-20-5

Cat. No.: VC4504625

Molecular Formula: C15H26N2

Molecular Weight: 234.387

* For research use only. Not for human or veterinary use.

4-[(Dibutylamino)methyl]aniline - 708992-20-5

Specification

CAS No. 708992-20-5
Molecular Formula C15H26N2
Molecular Weight 234.387
IUPAC Name 4-[(dibutylamino)methyl]aniline
Standard InChI InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3
Standard InChI Key ZGKOPGXHDDXHGM-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CC1=CC=C(C=C1)N

Introduction

Chemical Structure and Physical Properties

Structural Features

The compound’s structure consists of an aniline backbone (C₆H₅NH₂) with a methyl group substituted at the para position, which is further functionalized with a dibutylamino group (-N(C₄H₉)₂). This configuration imparts a hydrophobic character, as evidenced by its logP value of 3.88 .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₂
Molecular Weight234.38 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point335.9°C (760 mmHg)
Flash Point148.4°C
LogP (Octanol/Water)3.88

The compound’s high boiling point and stability under standard conditions make it suitable for high-temperature reactions. Its flash point indicates flammability risks, necessitating proper handling .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-[(Dibutylamino)methyl]aniline serves as a precursor in synthesizing complex pharmaceutical agents. A notable example is its use in preparing 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine, a scaffold with potential in medicinal chemistry. This reaction involves coupling the aniline derivative with piperidine under controlled conditions, such as reflux in ethanol with HCl catalysis.

Catalytic Systems and Materials Science

As a tertiary amine, the compound may act as a base or ligand in catalytic cycles. Its dibutylamino group enhances solubility in nonpolar solvents, making it suitable for heterogeneous catalysis. Applications include:

  • Polymer Synthesis: Potential use in polyurethane production via isocyanate intermediates, akin to methylenedianiline derivatives .

  • Dye Chemistry: Possible incorporation into azo dyes, leveraging its electron-donating amine groups for chromophore stabilization .

Role in Heterocyclic Chemistry

The compound’s amine functionality enables participation in cyclization reactions. For instance, it may act as a nucleophile in forming pyrazole or pyridine derivatives, which are critical in drug design .

Hazard ClassDetailsSource
FlammabilityFlash point: 148.4°C
ToxicityLimited data; handle with PPE
Environmental ImpactNot bioaccumulative (logP ≈ 3.88)

The compound’s hydrophobicity suggests moderate environmental persistence, though specific ecotoxicity studies are lacking.

Research Gaps and Future Directions

  • Biological Activity: Investigate cytotoxicity or enzyme inhibition potential.

  • Catalytic Applications: Explore use in asymmetric catalysis or CO₂ fixation.

  • Materials Science: Develop polymer composites incorporating the amine group for enhanced mechanical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator